Pulmonary Function Improvement: Ambroxol vs. Bromhexine in Chronic Obstructive Bronchitis
In a double-blind randomized study of 30 patients with chronic obstructive bronchitis, ambroxol (45 mg/day) demonstrated significant improvement in pulmonary function parameters over 4 weeks, whereas bromhexine (36 mg/day) produced no measurable change in the same endpoints [1]. Ambroxol reduced mean bronchial flow resistance by 25% and improved forced expiratory volume by an average of 14%, while bromhexine was not associated with any change in lung function parameters [1].
| Evidence Dimension | Mean bronchial flow resistance reduction |
|---|---|
| Target Compound Data | 25% reduction |
| Comparator Or Baseline | Bromhexine (no change) |
| Quantified Difference | 25 percentage point advantage (absolute) |
| Conditions | 4-week double-blind study; 45 mg/d ambroxol vs. 36 mg/d bromhexine; n=30 patients with chronic obstructive bronchitis |
Why This Matters
For procurement decisions in respiratory research or clinical trial supply, ambroxol offers quantifiable pulmonary function benefits not observed with bromhexine at comparable therapeutic dosing.
- [1] Wiessmann KJ, Niemeyer K. Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine. Arzneimittelforschung. 1978;28(5a):918-921. View Source
